6-Bromo-4-fluoro-1H-indazole is a heterocyclic aromatic compound characterized by the presence of a bromine atom at the sixth position and a fluorine atom at the fourth position of the indazole ring. Its chemical formula is with a molecular weight of approximately 215.02 g/mol. This compound is notable for its unique structure, which contributes to its diverse biological activities and potential applications in medicinal chemistry.
6-Bromo-4-fluoro-1H-indazole is classified as an indazole derivative, which is a class of compounds known for their presence in various natural products and pharmaceuticals. Indazoles have garnered attention for their biological activities, making them valuable in drug discovery and development. This specific compound's synthesis has been documented in several scientific publications, highlighting its relevance in organic synthesis and medicinal chemistry.
The synthesis of 6-Bromo-4-fluoro-1H-indazole can be achieved through several methods, each employing different starting materials and reaction conditions.
The synthesis often requires careful control of reaction conditions to optimize yield and minimize byproducts. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 6-Bromo-4-fluoro-1H-indazole features a fused bicyclic system consisting of a five-membered indazole ring.
6-Bromo-4-fluoro-1H-indazole can undergo various chemical reactions due to its functional groups.
Common reagents used in these reactions include:
Research indicates that the halogen substituents may enhance binding affinity to specific receptors or enzymes, potentially leading to improved pharmacological effects. Studies on its interactions with biological targets are essential for understanding its pharmacological potential.
Relevant analyses often focus on assessing its reactivity in various environments to determine its potential applications in synthesis and medicinal chemistry.
6-Bromo-4-fluoro-1H-indazole has several potential applications across various fields:
Indazole derivatives represent a privileged scaffold in modern drug discovery due to their versatile pharmacological profiles and structural adaptability. These bicyclic heterocycles consist of a fused pyrazole and benzene ring, existing predominantly as the thermodynamically stable 1H-tautomer [3] [8]. The indazole nucleus serves as a critical pharmacophore in numerous therapeutic agents, exemplified by FDA-approved drugs such as niraparib (PARP inhibitor for ovarian cancer) and pazopanib (tyrosine kinase inhibitor for renal cell carcinoma) [3] [8]. The scaffold’s significance stems from its ability to engage in diverse binding interactions with biological targets through hydrogen bonding, π-stacking, and hydrophobic contacts. Halogenated indazole derivatives, particularly those incorporating bromine and fluorine atoms, have gained prominence due to enhanced target affinity and optimized pharmacokinetic properties, positioning them as valuable intermediates in the development of novel therapeutic agents [1] [8].
The indazole ring system provides a unique three-dimensional architecture that confers exceptional versatility in drug design. Its bicyclic structure offers multiple sites for strategic functionalization while maintaining metabolic stability and favorable physicochemical properties. The 1H-indazole tautomer predominates in biological systems due to its thermodynamic stability, enabling consistent interactions with target proteins [3] [8]. Clinical success stories demonstrate the scaffold’s therapeutic impact:
Table 1: Clinically Utilized Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Molecular Target | Key Indazole Substitution Pattern |
---|---|---|---|
Niraparib | Anticancer (PARP inhibitor) | Poly(ADP-ribose) polymerase | 1H-Indazole, 7-azaindole derivative |
Pazopanib | Anticancer (TKI) | VEGFR, PDGFR | 1H-Indazole-3-amine derivative |
Benzydamine | Anti-inflammatory | Unknown | 3-Benzylamino-1H-indazole |
Bendazac | Anti-cataract/anti-inflammatory | Unknown | 3-Benzyl-1H-indazole acetic acid |
The molecular architecture of indazoles facilitates key binding interactions: the N1 nitrogen acts as a hydrogen bond acceptor, while N2 can function as a donor in hydrogen bonding networks. This dual hydrogen bonding capability significantly enhances target engagement specificity. Additionally, the planar aromatic system enables π-π stacking interactions with aromatic amino acid residues in binding pockets. The benzene ring extension provides a hydrophobic surface area that contributes to binding affinity through van der Waals interactions, while also offering positions (C4, C5, C6, C7) for strategic substitution to modulate electronic properties, steric bulk, and solubility profiles [3] [6] [8].
Halogen incorporation, particularly bromine and fluorine at specific ring positions, profoundly influences the biological activity and physicochemical behavior of indazole derivatives. Bromine serves as a versatile handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling efficient structural diversification. Simultaneously, its substantial atomic radius enhances hydrophobic interactions within binding pockets. Fluorine, the most electronegative element, imparts distinctive effects: it enhances membrane permeability through increased lipophilicity, improves metabolic stability by blocking cytochrome P450 oxidation sites, and participates in orthogonal binding interactions through halogen bonding with carbonyl oxygens or aromatic residues [3] [8].
6-Bromo-4-fluoro-1H-indazole exemplifies strategic halogen positioning: the bromine at C6 provides a synthetic handle for further derivatization, while the fluorine at C4 electronically influences the adjacent N-N bond and modulates the π-electron density of the aromatic system. This specific substitution pattern balances electronic effects and provides optimal steric positioning for target engagement.
Table 2: Physicochemical Profile of 6-Bromo-4-fluoro-1H-indazole
Property | Value | Measurement/Prediction Method | Biological Significance |
---|---|---|---|
Molecular Formula | C₇H₄BrFN₂ | Elemental Analysis | Determines drug-likeness parameters |
Molecular Weight | 215.02 g/mol | Mass Spectrometry | Impacts membrane permeability |
Predicted Boiling Point | 331.3 ± 22.0 °C | Computational Modeling | Informs purification strategies |
Predicted Density | 1.861 ± 0.06 g/cm³ | Computational Modeling | Relates to crystal packing efficiency |
pKa | 12.00 ± 0.40 | Potentiometric Titration | Impacts ionization state at physiological pH |
LogP | 2.4645 | Chromatographic Measurement | Predicts tissue distribution properties |
The antimicrobial potential of halogenated indazoles was demonstrated in a study where dual heterocyclic compounds linked to indazole scaffolds showed significant activity against Gram-positive bacteria Streptococcus pneumoniae (MIC = 4.0-8.0 µg/mL), outperforming ampicillin controls (MIC = 9.1 µg/mL) [5]. In antibacterial development, strategic halogen positioning on indazole cores enhanced DNA gyrase B (GyrB) inhibition through optimized binding pocket interactions and improved cellular penetration attributed to logP modulation [9].
Positional isomerism in indazole derivatives critically determines biological activity and synthetic accessibility. The 4,6-disubstitution pattern in 6-bromo-4-fluoro-1H-indazole (CAS 885520-23-0) represents a strategically optimized configuration: the C4 fluorine exerts a strong electron-withdrawing effect that activates adjacent positions toward nucleophilic substitution while influencing the electronic character of the N-N bond. The C6 bromine, being ortho to the pyrazole nitrogen, provides a sterically accessible site for catalytic cross-coupling. This specific isomer (MFCD07781444) exhibits distinct reactivity compared to its 5,7-disubstituted counterparts due to differences in electron density distribution [1] [4] [10].
Key functionalization strategies leverage the reactivity of halogenated indazoles:
Table 3: Synthetic Applications of 6-Bromo-4-fluoro-1H-indazole
Transformation Type | Reaction Conditions | Key Products | Application Relevance |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 6-Aryl-4-fluoro-1H-indazoles | Generation of biaryl pharmacophores |
Stannylation | Pd(PPh₃)₄, hexamethylditin, toluene | 6-(Trimethylstannyl) derivatives | Intermediate for Stille couplings |
N1-Protection | Dihydropyran, PPTS, CH₂Cl₂ | N-THP protected indazole | Enables C3 functionalization |
Sandmeyer Reaction | CuBr, NaNO₂, HBr | 4-Fluoro-1H-indazole-6-carbonitrile | Conversion to carboxylic acid derivatives |
The strategic positioning of bromine and fluorine substituents creates complementary electronic effects: the C4 fluorine withdraws electron density, rendering the C6 bromine more electrophilic and reactive toward oxidative addition in palladium-catalyzed processes. This synergistic interplay between halogen substituents enables sequential functionalization protocols that would be inaccessible in non-halogenated analogs. For instance, the synthesis of complex GyrB inhibitors employs 6-bromo-4-fluoro-1H-indazole as a key intermediate, where the bromine is selectively coupled with stannylthiazoles before subsequent functionalization of the fluorine-bearing ring [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8